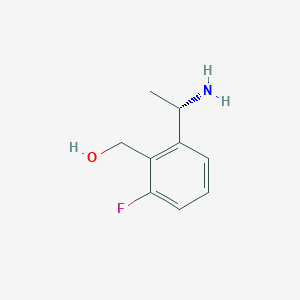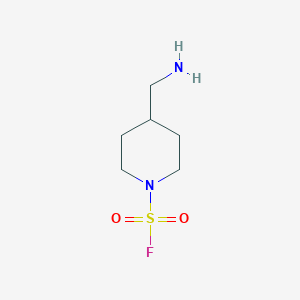
4-Ethyl-3-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-isopropylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique substitution pattern, where an ethyl group is attached to the fourth carbon and an isopropyl group is attached to the third carbon of the pyridine ring. These substitutions can significantly influence the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-isopropylpyridine, an ethyl group can be introduced at the fourth position using ethylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic attack on the ethylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
4-Ethyl-3-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as an antimicrobial or anti-inflammatory agent.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-isopropylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding properties. The ethyl and isopropyl groups can affect the compound’s lipophilicity and steric interactions, further modulating its activity.
Comparison with Similar Compounds
- 3-Ethyl-4-isopropylpyridine
- 4-Isopropylpyridine
- 3-Isopropylpyridine
Comparison: 4-Ethyl-3-isopropylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. Compared to 3-Ethyl-4-isopropylpyridine, the position of the ethyl and isopropyl groups is reversed, potentially leading to different steric and electronic effects. 4-Isopropylpyridine and 3-Isopropylpyridine lack the ethyl group, which can significantly alter their chemical behavior and applications.
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
4-ethyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-5-6-11-7-10(9)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
VCASEJIZJDDADY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)

![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)



![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)


